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molecular formula C10H13NO3 B8513085 2-Amino-4-(2-methyl-1,3-dioxolan-2-yl)phenol

2-Amino-4-(2-methyl-1,3-dioxolan-2-yl)phenol

Cat. No. B8513085
M. Wt: 195.21 g/mol
InChI Key: GBIDVRVZDCDMNQ-UHFFFAOYSA-N
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Patent
US08426443B2

Procedure details

A stirred mixture of 4-(2-methyl-1,3-dioxolan-2-yl)-2-nitrophenol D129 (2.40 g, 10.66 mmol), cyclohexene (4.38 g, 53.3 mmol) and 10% palladium on carbon (0.227 g, 0.213 mmol) in ethanol (75 mL) was heated to reflux for 6 hr under argon. The mixture was cooled to rt and the catalyst was removed by filtration through celite. The filtrate was concentrated to dryness in vacuo and the reside dissolved in 10% MeOH in DCM (20 mL) and passed through a SCX-2 cartridge (25 g) which was then eluted with further 10% MeOH in DCM to wash through any unreacted starting material and then with 2M ammonia in MeOH. The basic eluate was concentrated under vacuum to give the title compound as a yellow-brown solid (1.58 g, 76%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
0.227 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([N+:14]([O-])=O)[CH:8]=2)[O:6][CH2:5][CH2:4][O:3]1.C1CCCCC=1>[Pd].C(O)C>[NH2:14][C:9]1[CH:8]=[C:7]([C:2]2([CH3:1])[O:3][CH2:4][CH2:5][O:6]2)[CH:12]=[CH:11][C:10]=1[OH:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OCCO1)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
4.38 g
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
0.227 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hr under argon
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the reside dissolved in 10% MeOH in DCM (20 mL)
WASH
Type
WASH
Details
was then eluted with further 10% MeOH in DCM
WASH
Type
WASH
Details
to wash through
CONCENTRATION
Type
CONCENTRATION
Details
The basic eluate was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)C1(OCCO1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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